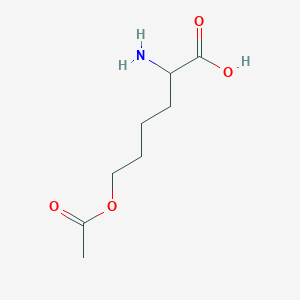
6-(Acetyloxy)-2-aminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetyloxy)-2-aminohexanoic acid is an organic compound that features both an acetyloxy group and an amino group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-2-aminohexanoic acid typically involves the acetylation of 6-hydroxy-2-aminohexanoic acid. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature to ensure the selective acetylation of the hydroxyl group without affecting the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetyloxy)-2-aminohexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 6-hydroxy-2-aminohexanoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetyloxy group.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution at the amino group.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: 6-Hydroxy-2-aminohexanoic acid.
Substitution: Various substituted aminohexanoic acids depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as 6-oxo-2-aminohexanoic acid or 6-hydroxy-2-aminohexanoic acid.
Applications De Recherche Scientifique
6-(Acetyloxy)-2-aminohexanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Acetyloxy)-2-aminohexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as plasminogen activators. This inhibition can reduce fibrinolysis and promote clot formation . The compound’s effects on metabolic pathways and enzyme activity are also of interest in various research contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: A simpler analog without the acetyloxy group.
6-Hydroxy-2-aminohexanoic acid: The hydrolyzed form of 6-(Acetyloxy)-2-aminohexanoic acid.
Aminocaproic acid: Another analog with similar antifibrinolytic properties.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
6-acetyloxy-2-aminohexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-6(10)13-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,11,12) |
Clé InChI |
NRLABQZXLRARQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


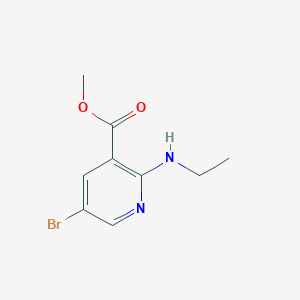
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728258.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728275.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)

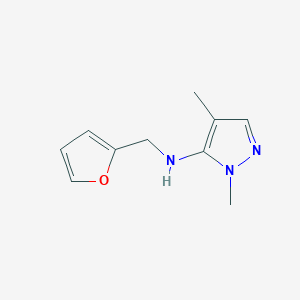
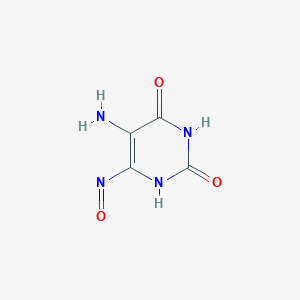
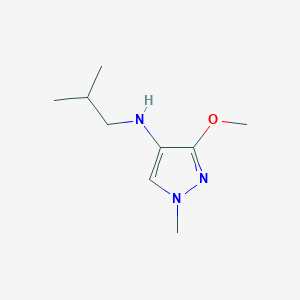
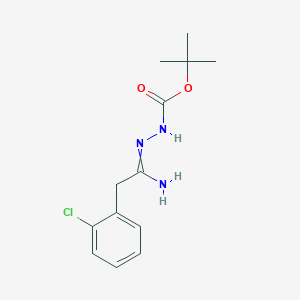
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
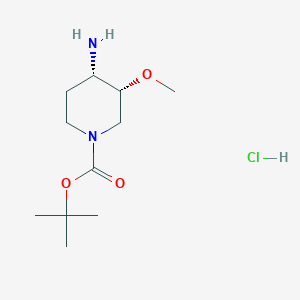
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)
